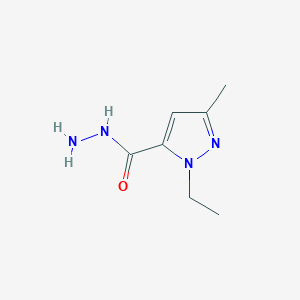

1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide

Vue d'ensemble

Description

The compound "1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

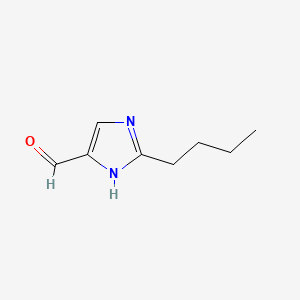

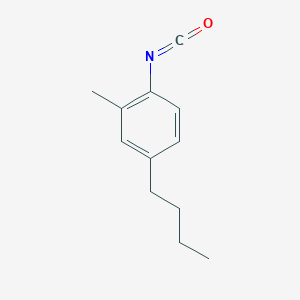

The synthesis of pyrazole derivatives often involves annulation methods, such as the 3+2 cyclocondensation reaction, which is a common strategy for constructing the pyrazole ring . For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, other pyrazole derivatives have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. These structures are typically stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . The crystallographic data provide detailed insights into the geometry and conformation of the molecules, which are essential for understanding their properties and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic derivatives. For example, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new compounds with unexpected behaviors in their reactions . The reactivity of these compounds can be influenced by the planarity of substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. Spectroscopic methods such as NMR, IR, and mass spectrometry are used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), provide additional insights into the electronic structure, such as the frontier molecular orbitals, which are important for predicting the reactivity and stability of the molecules . The solvation energy and stability in different media can also be assessed through computational studies .

Applications De Recherche Scientifique

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Several pyrazole-containing moieties have previously found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

-

Agrochemistry

-

Coordination Chemistry

-

Organometallic Chemistry

-

Synthesis of Bioactive Chemicals

- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

- The N-(substituted-pyridyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4 carboxamide molecule targets three types of plant pathogenic fungi (Fusarium oxysporum, G. zeae and C. mandshurica) were tested .

-

Synthesis of Sildenafil

-

Green Synthesis

-

Epoxidation of Alkenes

-

Synthesis of Heterocycles

-

Tautomerism Studies

- The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism .

- This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Safety And Hazards

Orientations Futures

While specific future directions for 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide are not mentioned in the search results, related compounds have shown potential in various applications. For instance, 1H-pyrazole-5-carboxamide derivatives have shown potential as fungicidal and insecticidal agents . This suggests that 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds could be further explored for similar applications.

Propriétés

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(12)9-8)4-5(2)10-11/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWPMBDWDUKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372520 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide | |

CAS RN |

263016-17-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

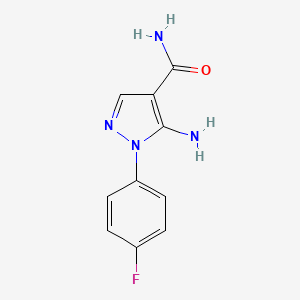

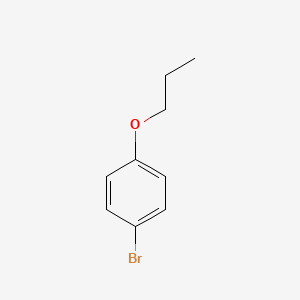

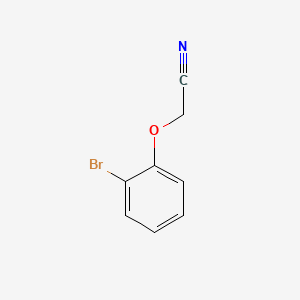

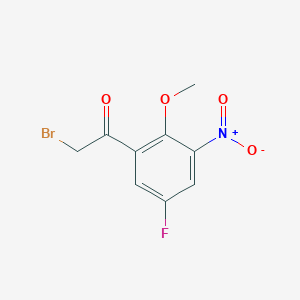

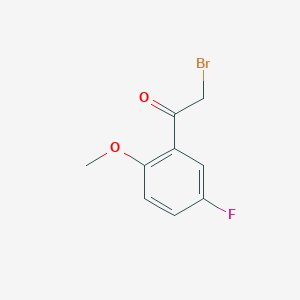

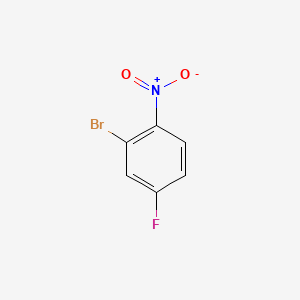

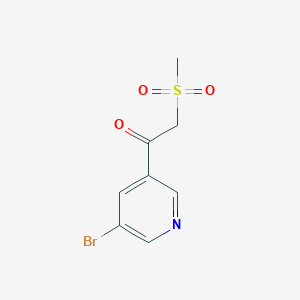

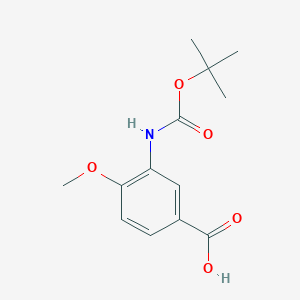

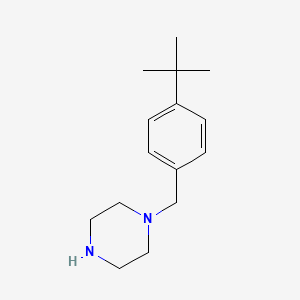

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.